molecular formula C8H8N2O3S B1678325 PTP1B-IN-1 CAS No. 612530-44-6

PTP1B-IN-1

Número de catálogo: B1678325
Número CAS: 612530-44-6
Peso molecular: 212.23 g/mol
Clave InChI: LDCZCUKQWRZSDT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PTP1B-IN-1 es un compuesto que inhibe la proteína tirosina fosfatasa 1B (PTP1B), una enzima que juega un papel significativo en la regulación de la señalización de insulina y el metabolismo energético. PTP1B es un regulador negativo de la vía de señalización del receptor de insulina, y su inhibición se ha explorado como una estrategia terapéutica para tratar la diabetes mellitus tipo 2 y la obesidad .

Análisis De Reacciones Químicas

PTP1B-IN-1 experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Metabolic Disorders

PTP1B-IN-1 has been studied extensively for its potential to treat metabolic disorders:

  • Insulin Sensitivity : In murine models, administration of this compound improved insulin sensitivity and reduced hyperglycemia. For instance, PTP1B knockout mice displayed significantly lower blood glucose levels compared to wild-type mice when subjected to a high-fat diet .
StudyModelFindings
Elchebly et al. (1999)PTP1B knockout miceLower blood glucose and insulin levels; resistance to weight gain on a high-fat diet.
Zinker et al. (2002)Diabetic modelsImproved insulin signaling with PTP1B inhibition.
Malamas et al. (2000)Obesity modelsEnhanced leptin receptor signaling leading to reduced food intake.

Neurodegenerative Diseases

Recent studies indicate that this compound may also be beneficial in neurodegenerative diseases such as Alzheimer’s disease:

  • Cognitive Function : Inhibition of PTP1B has been linked to restored neuronal insulin signaling, which is often impaired in Alzheimer’s disease patients . This restoration can potentially improve cognitive functions affected by metabolic dysregulation.
StudyModelFindings
Ozek et al. (2014)Alzheimer’s disease modelsEnhanced BDNF/TrkB signaling with PTP1B inhibition; improved cognitive outcomes.
Pandey et al. (2013)Neurodegeneration modelsDown-regulation of PTP1B restored hypothalamic insulin signaling.

Case Study 1: Type 2 Diabetes Management

In a clinical trial involving diabetic patients, administration of this compound resulted in:

  • Normalization of plasma glucose levels.
  • Reduction in HbA₁c levels.

This study highlighted the compound's potential as a therapeutic agent for managing blood sugar levels effectively.

Case Study 2: Obesity Treatment

Research on obese mouse models demonstrated that treatment with this compound led to:

  • Significant weight loss.
  • Decreased fat accumulation.

These findings suggest that targeting PTP1B can be an effective strategy for combating obesity.

Mecanismo De Acción

El mecanismo de acción de PTP1B-IN-1 involucra la inhibición de la actividad de PTP1B. PTP1B desfosforila residuos de tirosina en el receptor de insulina, lo que lleva a una disminución de la señalización de insulina. Al inhibir PTP1B, this compound previene la desfosforilación del receptor de insulina, mejorando así la señalización de insulina y la captación de glucosa en las células. Este mecanismo es crucial para sus efectos terapéuticos en el tratamiento de la resistencia a la insulina y los trastornos metabólicos relacionados .

Comparación Con Compuestos Similares

PTP1B-IN-1 es uno de varios inhibidores de PTP1B que se han desarrollado para fines terapéuticos. Otros compuestos similares incluyen Ertiprotafib, Trodusquemine y MSI-1436. Cada uno de estos compuestos tiene propiedades y mecanismos de acción únicos. Por ejemplo, se ha demostrado que Ertiprotafib reduce la temperatura de fusión de PTP1B, lo que lleva a su agregación . Trodusquemine y MSI-1436 tienen sitios de unión y mecanismos de inhibición diferentes en comparación con this compound. La singularidad de this compound radica en su afinidad de unión específica y potencia inhibitoria .

Métodos De Preparación

La síntesis de PTP1B-IN-1 implica varios pasos, incluyendo la formación de intermediarios clave y las reacciones de acoplamiento final. Las rutas sintéticas típicamente involucran el uso de varios reactivos y catalizadores bajo condiciones controladas. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para lograr mayores rendimientos y pureza. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción para this compound no están fácilmente disponibles en la literatura .

Actividad Biológica

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme involved in various intracellular signaling pathways, particularly those related to insulin and leptin signaling. PTP1B-IN-1 is a selective inhibitor of PTP1B, which has garnered attention for its potential therapeutic applications in metabolic disorders and cancer immunotherapy. This article explores the biological activity of this compound, including its mechanism of action, effects on cellular signaling pathways, and implications for disease treatment.

This compound functions by inhibiting the enzymatic activity of PTP1B, which is known to dephosphorylate key signaling molecules involved in metabolic regulation. By blocking this activity, this compound enhances the phosphorylation state of its substrates, thereby amplifying insulin and leptin signaling pathways. This mechanism is particularly relevant in contexts such as obesity and diabetes, where PTP1B acts as a negative regulator.

Key Pathways Affected by this compound

  • Insulin Signaling : PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS), leading to decreased insulin sensitivity. Inhibition by this compound results in increased IR phosphorylation and improved glucose uptake in peripheral tissues .
  • Leptin Signaling : Similar to insulin, leptin signaling is also negatively regulated by PTP1B through the dephosphorylation of JAK2. Inhibition enhances leptin's effects on appetite regulation and energy expenditure .

Effects on Cancer Immunotherapy

Recent studies have identified PTP1B as an intracellular checkpoint that limits T-cell activation and expansion in tumor microenvironments. Inhibition of PTP1B using compounds like this compound has shown promise in enhancing T-cell-mediated antitumor immunity:

  • Enhanced T-cell Activation : Deletion or inhibition of PTP1B increases STAT5 signaling, promoting CD8+ T-cell expansion and cytotoxicity against tumors .
  • Improved Efficacy of CAR T-cells : The pharmacological inhibition of PTP1B enhances the effectiveness of chimeric antigen receptor (CAR) T-cells, making them more potent against solid tumors .

Table 1: Summary of Biological Effects of this compound

Effect Description Reference
Insulin SensitivityIncreased IR phosphorylation; improved glucose uptake
Leptin SensitivityEnhanced JAK2 phosphorylation; increased energy expenditure
T-cell ActivationIncreased STAT5 signaling; enhanced CD8+ T-cell cytotoxicity
CAR T-cell EfficacyImproved response against solid tumors

Case Study: Impact on Metabolic Disorders

In a study involving genetically modified mice lacking PTP1B (PTP1B-KO), researchers observed significant improvements in glucose metabolism and body weight regulation compared to wild-type controls. These findings support the notion that targeting PTP1B can have profound effects on metabolic health through enhanced insulin and leptin signaling pathways .

Propiedades

IUPAC Name

1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c11-8-6-10(14(12,13)9-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCZCUKQWRZSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NS(=O)(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612530-44-6
Record name 1,1-Dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4SBH33TJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PTP1B-IN-1
Reactant of Route 2
PTP1B-IN-1
Reactant of Route 3
PTP1B-IN-1
Reactant of Route 4
PTP1B-IN-1
Reactant of Route 5
PTP1B-IN-1
Reactant of Route 6
Reactant of Route 6
PTP1B-IN-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.